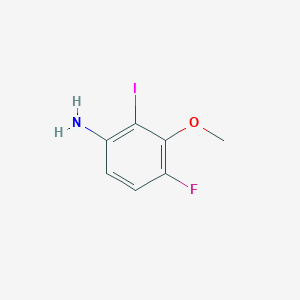

4-Fluoro-2-iodo-3-methoxyaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H7FINO |

|---|---|

Molecular Weight |

267.04 g/mol |

IUPAC Name |

4-fluoro-2-iodo-3-methoxyaniline |

InChI |

InChI=1S/C7H7FINO/c1-11-7-4(8)2-3-5(10)6(7)9/h2-3H,10H2,1H3 |

InChI Key |

QBABRZZDHITZRM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1I)N)F |

Origin of Product |

United States |

The Pivotal Role of Aryl Halides in Organic Synthesis

Aryl halides are organic compounds where a halogen atom (fluorine, chlorine, bromine, or iodine) is directly bonded to an aromatic ring. guidechem.comnih.gov This structural feature makes them highly important intermediates in organic synthesis. guidechem.com They are frequently employed in cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, which are powerful methods for forming new carbon-carbon bonds. nih.gov These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. nih.gov

The nature of the halogen atom influences the reactivity of the aryl halide. For instance, aryl iodides are generally more reactive than other aryl halides in many catalytic reactions. beilstein-journals.org This enhanced reactivity allows for milder reaction conditions and can lead to higher yields, making them valuable in multi-step syntheses. beilstein-journals.org Beyond their role in coupling reactions, aryl halides also serve as precursors for organometallic reagents and can undergo nucleophilic aromatic substitution, further expanding their synthetic utility. synquestlabs.com

The Growing Importance of Fluorinated Aniline Derivatives

Fluorinated aniline (B41778) derivatives are a specialized class of substituted anilines that incorporate one or more fluorine atoms. The presence of fluorine can dramatically alter the physical, chemical, and biological properties of a molecule. sigmaaldrich.com In medicinal chemistry, the introduction of fluorine is a common strategy to enhance a drug's metabolic stability, bioavailability, and binding affinity to its target. google.com Fluorinated anilines are therefore key building blocks in the development of new pharmaceuticals, with applications in areas such as oncology and neurology. chemimpex.com

The position of the fluorine atom on the aniline ring can significantly influence the compound's reactivity and properties. sigmaaldrich.com For example, the strong electron-withdrawing nature of fluorine can affect the basicity of the aniline's amino group and modulate the reactivity of the aromatic ring in electrophilic substitution reactions. This allows for precise control over synthetic pathways and the fine-tuning of the final product's characteristics.

4 Fluoro 2 Iodo 3 Methoxyaniline: a Multifunctional Building Block

4-Fluoro-2-iodo-3-methoxyaniline, with its distinct substitution pattern, occupies a unique position within the landscape of substituted aniline (B41778) chemistry. The presence of three different substituents—a fluorine atom, an iodine atom, and a methoxy (B1213986) group—on the aniline core makes it a highly versatile and valuable synthetic intermediate. Each substituent imparts specific properties that can be strategically exploited in organic synthesis.

The iodine atom at the 2-position provides a reactive site for cross-coupling reactions, allowing for the introduction of a wide range of functional groups. The fluorine atom at the 4-position can enhance the compound's utility in the synthesis of bioactive molecules, leveraging the aforementioned benefits of fluorination. chemimpex.com The methoxy group at the 3-position can influence the electronic properties of the aromatic ring and may play a role in directing subsequent chemical transformations.

While specific research applications of this compound are not yet widely documented, its structural features suggest significant potential as a building block in the synthesis of novel pharmaceuticals, agrochemicals, and materials. The combination of a reactive iodine, a modulating fluorine, and a directing methoxy group offers a powerful toolkit for chemists to construct complex molecular architectures with tailored properties. The synthesis of this compound would likely involve a multi-step process, potentially starting with a simpler fluorinated methoxyaniline followed by a regioselective iodination step. nih.gov

The table below summarizes the key properties of this compound and its related precursor compounds.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 2092345-66-7 | C₇H₇FINO | 267.04 |

| 4-Fluoro-3-methoxyaniline | 64465-53-8 | C₇H₈FNO | 141.14 |

| 2-Fluoro-4-iodoaniline | 29632-74-4 | C₆H₅FIN | 237.01 |

| 4-Fluoro-2-methoxyaniline (B49241) | 450-91-9 | C₇H₈FNO | 141.15 |

Exploring Synthetic Pathways to this compound and Key Intermediates

The polysubstituted aniline, this compound, represents a complex scaffold of interest in organic synthesis. Its unique arrangement of electron-donating and electron-withdrawing groups presents a challenge in terms of regioselective synthesis. This article delves into the synthetic methodologies applicable to this target molecule and its related structural precursors, focusing on direct functionalization strategies and the preparation of key building blocks.

Mechanistic Investigations and Reaction Pathways of 4 Fluoro 2 Iodo 3 Methoxyaniline

Elucidation of Reaction Mechanisms in Derivative Formation

The formation of derivatives from 4-fluoro-2-iodo-3-methoxyaniline is a topic of significant interest in synthetic organic chemistry, particularly in the construction of complex heterocyclic scaffolds. One notable application is in the synthesis of quinoline (B57606) and quinolone derivatives, which are important structural motifs in many biologically active compounds.

A key reaction in this context is the palladium-catalyzed intramolecular cyclization of N-propargyl-4-fluoro-2-iodo-3-methoxyaniline. Mechanistic studies suggest that this transformation proceeds through a sequence of steps initiated by the oxidative addition of the palladium(0) catalyst to the carbon-iodine bond. This is followed by carbopalladation of the alkyne moiety, leading to a vinylpalladium intermediate. Subsequent reductive elimination furnishes the cyclized product. The choice of catalyst, ligands, and reaction conditions can significantly influence the efficiency and selectivity of this process.

Another important derivative formation pathway involves the Sonogashira coupling of this compound with terminal alkynes. The resulting 2-alkynyl-4-fluoro-3-methoxyaniline can then undergo various cyclization reactions to afford a range of heterocyclic systems. The mechanism of the Sonogashira coupling itself involves a catalytic cycle with palladium and copper co-catalysts, where the palladium activates the aryl iodide and the copper facilitates the transfer of the alkynyl group.

Role of the Iodine Moiety in Cross-Coupling Reactions

The iodine moiety in this compound plays a crucial role in its reactivity in cross-coupling reactions. Due to the relatively weak carbon-iodine (C-I) bond compared to the carbon-fluorine (C-F) and carbon-bromine (C-Br) bonds, the iodine atom is an excellent leaving group in palladium-catalyzed cross-coupling reactions. This high reactivity allows for selective transformations at the C2 position of the aniline (B41778) ring.

In Suzuki-Miyaura coupling reactions, for instance, the oxidative addition of a palladium(0) catalyst to the C-I bond of this compound is the initial and often rate-determining step. This selective activation enables the introduction of a wide range of aryl or vinyl groups at the 2-position, while leaving the fluoro and methoxy (B1213986) groups intact. The general mechanism for the Suzuki-Miyaura coupling is outlined below:

| Step | Description |

| Oxidative Addition | Pd(0) inserts into the C-I bond of this compound to form a Pd(II) complex. |

| Transmetalation | The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. |

| Reductive Elimination | The two organic groups on the palladium complex couple, and the C-C bond is formed, regenerating the Pd(0) catalyst. |

Similarly, in Sonogashira and Heck cross-coupling reactions, the iodine atom provides a reactive handle for the formation of new carbon-carbon bonds. The differential reactivity of the C-I versus the C-F bond is a key feature that allows for the stepwise and regioselective functionalization of the aromatic ring.

Nucleophilic Substitution Reactions Involving this compound

Nucleophilic aromatic substitution (SNAr) reactions involving this compound are less common than its cross-coupling reactions. The electron-donating nature of the amino and methoxy groups generally disfavors classical SNAr reactions, which typically require strong electron-withdrawing groups to activate the aromatic ring.

However, under specific conditions, nucleophilic substitution can occur. For example, the fluorine atom can be displaced by strong nucleophiles, particularly when the reaction is promoted by a transition metal or when the amino group is appropriately modified to reduce its electron-donating character. The relative lability of the substituents on the ring generally follows the order I > Br > Cl > F for displacement in metal-catalyzed reactions, while for SNAr, the order is typically F > Cl > Br > I. Given this, displacement of the fluorine atom in this compound via an SNAr mechanism would require harsh conditions.

Regioselectivity and Stereoselectivity in Reactions of Substituted Anilines

The substituents on the aniline ring of this compound exert significant control over the regioselectivity of its reactions. The amino group is a strong ortho-, para-director, while the methoxy group is also an ortho-, para-director. The fluorine and iodine atoms are ortho-, para-directing halogens.

In electrophilic aromatic substitution reactions, the position of attack is determined by the combined directing effects of these substituents. The powerful activating and directing effect of the amino group typically dominates, directing incoming electrophiles to the positions ortho and para to it (the C5 and C-NH2 positions). However, the steric hindrance from the adjacent iodine and methoxy groups can influence the regiochemical outcome.

In the context of cross-coupling reactions, the regioselectivity is primarily dictated by the selective activation of the carbon-iodine bond over the carbon-fluorine bond by palladium catalysts, as discussed previously. This allows for predictable functionalization at the C2 position.

Stereoselectivity becomes a factor when chiral centers are introduced into molecules derived from this compound. For example, in the synthesis of certain drug candidates, the stereochemistry of substituents on a heterocyclic ring formed from this starting material can be critical for biological activity. The use of chiral catalysts or auxiliaries is often necessary to control the stereochemical outcome of these reactions.

Kinetic Studies of Reactions Involving Halogenated Aryl Systems

While specific kinetic studies on reactions involving this compound are not extensively reported in the literature, general principles from studies on halogenated aryl systems can be applied. In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition is highly dependent on the nature of the halogen. The relative rates for this step generally follow the order:

C-I > C-Br > C-Cl >> C-F

This trend is attributed to the decreasing bond dissociation energy of the carbon-halogen bond as one moves down the group. The significantly higher reactivity of aryl iodides compared to other aryl halides allows for milder reaction conditions and often faster reaction times.

The electronic effects of the other substituents on the aromatic ring also influence the reaction kinetics. The electron-donating amino and methoxy groups in this compound can increase the electron density at the palladium center in the transition state of oxidative addition, which can modulate the reaction rate.

Radical Trapping Experiments in Synthetic Sequences

While many reactions of this compound are believed to proceed through ionic or organometallic intermediates, the possibility of radical pathways cannot always be excluded. Radical trapping experiments are a common method to investigate the involvement of radical species in a reaction mechanism.

In such experiments, a radical trap, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) or 1,4-cyclohexadiene, is added to the reaction mixture. If the reaction is inhibited or if a trapped adduct is formed, it provides evidence for a radical mechanism. For example, in certain copper-catalyzed cross-coupling reactions or in photochemical reactions, single-electron transfer (SET) processes can generate radical intermediates.

While there is no specific literature detailing radical trapping experiments for reactions of this compound, such studies would be valuable for fully elucidating the mechanisms of some of its transformations, particularly under conditions that might favor radical formation, such as high temperatures or the presence of certain initiators.

Computational and Theoretical Studies on 4 Fluoro 2 Iodo 3 Methoxyaniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular structure, electronic properties, and reactivity of chemical compounds. For aromatic amines like 4-Fluoro-2-iodo-3-methoxyaniline, Density Functional Theory (DFT) and ab initio methods are powerful tools.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

DFT studies are a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for examining the electronic structure of molecules. Research on a wide array of halosubstituted anilines using DFT, particularly with the B3LYP functional, has provided significant insights into the effects of halogen substitution on the geometry and electronic properties of the aniline (B41778) scaffold. dntb.gov.uaresearchgate.net

Key findings from studies on related anilines that are likely relevant to this compound include:

Molecular Geometry: Halogen substitution influences the planarity of the amino group. Generally, a higher number of halogen substituents tends to promote a more planar character in the amino group. researchgate.net The interplay between the electron-donating amino and methoxy (B1213986) groups and the electron-withdrawing fluorine and iodine atoms in this compound would result in a complex distribution of electron density, affecting bond lengths and angles.

Electronic Structure: The electronic properties are significantly modulated by substituents. The introduction of heteroatoms like fluorine and oxygen (in the methoxy group) alters the bonding configuration of neighboring atoms. researchgate.net The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for understanding chemical reactivity, are determined by the nature and position of the substituents. chemrxiv.org For instance, electron-withdrawing groups are known to stabilize the HOMO and LUMO, affecting the molecule's ionization potential and electron affinity. dntb.gov.ua

Substituent Effects: The Hammett constants of substituents are often correlated with changes in physical properties and reactivity. afit.edu Electron-withdrawing substituents, particularly at the para position to the amino group, can favor more planar quinoid resonance structures. afit.edu In the case of this compound, the combined electronic effects of the four different substituents would lead to a unique electronic distribution.

Table 1: Calculated Properties of Substituted Anilines from DFT Studies

| Property | Observation for Related Anilines | Likely Implication for this compound |

| Amino Group Geometry | Tends towards planarity with increased halogen substitution. researchgate.net | The amino group is likely to exhibit a near-planar pyramidal geometry. |

| C-N Bond Length | Correlates with the natural charge on the amino nitrogen. afit.edu | The C-N bond length will be influenced by the electronic push-pull between the substituents. |

| HOMO-LUMO Gap | Affected by the electron-donating/withdrawing nature of substituents. chemrxiv.org | The combination of substituents will determine the specific HOMO-LUMO energy gap, influencing its electronic transitions. |

| Dipole Moment | Sensitive to the type and position of substituents. | The molecule is expected to have a significant dipole moment due to the electronegative F and I atoms and the polar methoxy and amino groups. |

This table is generated based on findings from studies on related aniline derivatives and provides predicted trends for this compound.

Ab Initio Methods for Spectroscopic Property Prediction

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are particularly useful for predicting spectroscopic properties. Studies on aniline and its derivatives have successfully employed these methods to understand their excited states and vibrational frequencies. researchgate.netcapes.gov.br

For this compound, ab initio methods could be used to predict:

Vibrational Spectra (IR and Raman): Calculations can predict the frequencies and intensities of vibrational modes, which can be compared with experimental spectra for structural confirmation. Studies on trichloroaniline have shown that DFT methods, a type of ab initio approach, are superior to Hartree-Fock methods for vibrational problems. researchgate.net

Electronic Spectra (UV-Vis): The energies and intensities of electronic transitions can be calculated, providing insight into the molecule's absorption properties. For aniline, ab initio calculations have been used to elucidate the geometry of its lowest singlet excited states. researchgate.net

NMR Spectra: Chemical shifts can be predicted, aiding in the interpretation of experimental NMR data for structural elucidation.

Conformational Analysis and Stability

The presence of substituents on the aniline ring can lead to different stable conformations. Computational methods are employed to determine the relative energies of these conformers and the barriers to their interconversion.

For this compound, key conformational considerations would include:

Orientation of the Methoxy Group: The methyl group of the methoxy substituent can orient itself in different positions relative to the benzene (B151609) ring.

Pyramidalization of the Amino Group: The amino group in aniline is known to be pyramidal, and the degree of this pyramidalization can be influenced by substituents. afit.edu The inversion barrier of the amino group is sensitive to the number and positions of halogen substituents. researchgate.net

Rotational Barriers: The energy barriers for the rotation of the amino and methoxy groups can be calculated to understand the dynamic behavior of the molecule.

Studies on 2-substituted fluoro- and trifluoromethyl-benzaldehydes have utilized techniques like the lanthanide-induced shift (LIS) in conjunction with ab initio calculations to perform detailed conformational analysis. rsc.org A similar approach could be applied to understand the preferred conformation of this compound.

Analysis of Intermolecular Interactions

The iodine atom in this compound can participate in specific and significant intermolecular interactions, known as halogen bonding.

Halogen Bonding: The iodine atom possesses a region of positive electrostatic potential on its outer surface (a σ-hole), which can interact favorably with nucleophiles. rsc.org This interaction is a type of non-covalent bond that can influence the crystal packing and properties of the compound.

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, and the fluorine, oxygen (of the methoxy group), and nitrogen atoms can act as hydrogen bond acceptors. bohrium.com These interactions play a crucial role in the condensed-phase behavior of the molecule.

Computational studies can map the molecular electrostatic potential (MEP) to identify regions of positive and negative potential, predicting the sites for electrophilic and nucleophilic attack and the nature of intermolecular interactions. chemrxiv.org

Prediction of Reactivity and Reaction Pathways

Computational chemistry can be a powerful tool for predicting the reactivity of a molecule and elucidating potential reaction mechanisms.

Reactivity Descriptors: DFT calculations can provide various reactivity descriptors, such as chemical hardness, softness, and electronegativity, which help in understanding the molecule's reactivity. dntb.gov.ua The partial atomic charge on the amine nitrogen has been identified as a key parameter in predicting the N-acetylation of substituted anilines. tandfonline.comresearchgate.net

Reaction Mechanisms: Computational modeling can be used to study the energy profiles of potential reaction pathways. For example, the direct amination of benzene has been investigated using DFT to explore reaction intermediates and understand the role of the catalyst. unt.edu While not directly applicable, this demonstrates the power of computational methods in mechanistic studies. The potential for rearrangements, such as those of the Wagner-Meerwein type, could also be investigated by calculating the stabilities of potential carbocation intermediates.

Molecular Dynamics Simulations

While no specific molecular dynamics (MD) simulations on this compound are reported, this technique could be applied to study various aspects of its behavior, particularly in solution or in the solid state.

Solvation Effects: MD simulations can be used to study the interactions of this compound with solvent molecules, providing insights into its solubility and the structure of its solvation shell. researchgate.net

Condensed-Phase Dynamics: These simulations can model the collective motions and interactions of molecules in a liquid or solid, helping to understand properties like diffusion and viscosity.

Polymer Interactions: If this aniline derivative were to be used as a monomer for polymerization, MD simulations could be employed to study the conformation and dynamics of the resulting polymer chains. nih.gov

Synthesis and Chemical Transformations of Derivatives of 4 Fluoro 2 Iodo 3 Methoxyaniline

Design and Synthesis of Novel Scaffolds and Building Blocks

The strategic importance of 4-Fluoro-2-iodo-3-methoxyaniline lies in its capacity to serve as a precursor to a multitude of more complex molecular architectures. The synthesis of this key intermediate can be envisaged from the commercially available 4-fluoro-3-methoxyaniline. The introduction of the iodine atom at the C-2 position, ortho to the amino group, can be achieved through electrophilic iodination. Given the activating nature of both the amino and methoxy (B1213986) groups, which direct ortho- and para-, the position between them (C-2) is a highly activated and sterically accessible site for iodination. Reagents such as N-iodosuccinimide (NIS) in the presence of an acid catalyst, or molecular iodine with an oxidizing agent, are commonly employed for such transformations on electron-rich arenes. d-nb.infoorganic-chemistry.org

Once synthesized, this compound becomes a valuable building block. Its primary utility stems from the carbon-iodine bond, which is the most labile site for transition-metal-catalyzed reactions. This allows for the introduction of a wide array of substituents at the C-2 position, setting the stage for subsequent chemical elaborations. For instance, Sonogashira coupling with terminal alkynes can yield 2-alkynylaniline derivatives. These derivatives are themselves versatile intermediates, particularly for the construction of nitrogen-containing heterocycles like indoles. researchgate.net

Cross-Coupling Reactions (e.g., Suzuki, Ullmann) for Aryl-Aryl Bond Formation

The ortho-iodoaniline motif is an excellent substrate for cross-coupling reactions aimed at forming new carbon-carbon and carbon-heteroatom bonds. The high reactivity of the C-I bond allows for selective functionalization, even in the presence of other halogens like fluorine.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for creating aryl-aryl bonds, utilizing a palladium catalyst to couple an organohalide with an organoboron compound. nih.gov The this compound scaffold is well-suited for this reaction, where the iodine atom would selectively participate in the catalytic cycle, leaving the fluoro, methoxy, and amino groups intact under typical reaction conditions. This allows for the synthesis of complex biaryl systems, which are common motifs in pharmacologically active compounds. nih.govnih.gov The reaction generally proceeds under mild conditions and tolerates a wide range of functional groups.

| Aryl Halide Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Product Type | Reference |

|---|---|---|---|---|---|

| o-Iodoaniline | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | 2-Aminobiphenyl | nih.gov |

| o-Bromoaniline | Benzylboronic acid pinacol ester | Pd(dppf)Cl₂ | K₂CO₃ | 2-Amino-bibenzyl derivative | nih.gov |

| 3-Chloroindazole (N-rich heterocycle) | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 3-(4-Methoxyphenyl)indazole | nih.gov |

Ullmann Condensation

The Ullmann reaction, a copper-catalyzed coupling of aryl halides, is another key transformation for aryl-aryl bond formation. wikipedia.orgorganic-chemistry.org While classic Ullmann conditions often require high temperatures, modern protocols with specialized ligands allow the reaction to proceed under milder conditions. nih.gov For this compound, an Ullmann homocoupling could yield a symmetric biaryl, while a cross-condensation with another aryl halide would produce an unsymmetrical biaryl. Furthermore, the Ullmann condensation extends to C-N (Goldberg reaction) and C-O bond formation, enabling the synthesis of diarylamines and diaryl ethers, respectively. nih.govwikipedia.org The reactivity of aryl iodides is generally higher than that of other aryl halides in these reactions. wikipedia.org

| Aryl Iodide | Coupling Partner | Catalyst/Ligand | Reaction Type | Product Type | Reference |

|---|---|---|---|---|---|

| Iodobenzene | Aniline (B41778) | CuI / Phenanthroline | Goldberg (C-N Coupling) | Diphenylamine | wikipedia.org |

| 4-Iodotoluene | Pyrazole | Cu₂O / Imidazole-4-carboxylic acid | C-N Coupling | 4-(1H-Pyrazol-1-yl)toluene | nih.gov |

| Iodoarenes | Phenols | Cu₂O / 1H-Imidazole-4-carboxylic acid | Ullmann Ether Synthesis (C-O Coupling) | Diaryl ether | nih.gov |

| 4-Bromo-4'-iodobiphenyl | 3-Methyldiphenylamine | CuI / Ligand | Goldberg (C-N Coupling) | Triarylamine | scispace.com |

Cyclization Reactions and Heterocycle Formation

The ortho-iodoaniline framework is a cornerstone in the synthesis of nitrogen-containing heterocycles. The juxtaposition of a reactive halide and an amino group provides an ideal setup for intramolecular cyclization reactions, often following an initial intermolecular coupling event.

Indoles are ubiquitous scaffolds in natural products and pharmaceuticals. The Larock indole synthesis is a prominent method that utilizes o-iodoanilines. nih.gov This palladium-catalyzed reaction involves the coupling of the aniline with an alkyne, followed by an in-situ electrophilic cyclization to form the indole ring. The substituents on the starting aniline and the alkyne directly translate to the substitution pattern on the final indole product. Other methods for indole synthesis from o-iodoanilines include copper-catalyzed cyclizations and radical-mediated pathways. rsc.orgorganic-chemistry.org A novel approach utilizes samarium(II) diiodide to mediate the cyclization of N-allenyl-2-iodoanilines under very mild conditions. rsc.orgrsc.org

| Starting Material | Reagent(s) | Catalyst/Mediator | Key Transformation | Product | Reference |

|---|---|---|---|---|---|

| o-Iodoaniline | Internal Alkyne | Pd(OAc)₂ | Palladium-catalyzed annulation | 2,3-Disubstituted Indole | nih.gov |

| 2-Iodo-4-fluoroaniline | Phenylacetylene, Alkyl halide | PdCl₂(PPh₃)₂ | Four-component alkynylation/cyclization | Trisubstituted 3-Iodoindole | beilstein-journals.org |

| N-Allenyl-2-iodoaniline | - | SmI₂ | Reductive radical cyclization | 2-Substituted Indole | rsc.orgrsc.org |

| o-Iodoaniline | Cuprous acetylide | - | Copper-mediated coupling/cyclization | 2-Substituted Indole | researchgate.net |

The quinolone and 2-quinolone cores are important pharmacophores found in many antibacterial agents. researchgate.net Palladium-catalyzed reactions of o-iodoanilines are frequently employed for their synthesis. For instance, a Heck reaction between an o-iodoaniline and an acrylate ester, followed by intramolecular amidation, can yield 2-quinolones. nih.govpreprints.org Alternatively, palladium-catalyzed carbonylative cyclization of o-iodoanilines with terminal alkynes provides a direct route to 4-quinolone derivatives. mdpi.com These methods offer a modular approach to constructing substituted quinolone systems.

| Starting Material | Reagent(s) | Catalyst | Base | Product Type | Reference |

|---|---|---|---|---|---|

| o-Iodoaniline | Dimethyl maleate | Pd(OAc)₂ | KOAc | 4-Carbomethoxy-2-quinolone | nih.govpreprints.org |

| o-Iodoaniline | Dialkyl itaconates | Pd(OAc)₂ / PPh₃ | NaOAc | 3-Substituted 2-quinolone | nih.govpreprints.org |

| o-Iodoaniline | Terminal Alkyne, CO | PdCl₂(PPh₃)₂ | Et₂NH | 4-Quinolone | mdpi.com |

| o-Iodoaniline | Acrylates | Pd(OAc)₂ | K₂CO₃ | 2-Quinolone | researchgate.net |

Functionalization of the Amino Group

The primary amino group in this compound is a key handle for further molecular diversification. uantwerpen.be It behaves as a typical, albeit electronically modified, aniline and can undergo a variety of classical transformations. labxchange.org

Common functionalizations include:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Introduction of alkyl groups, although selectivity can be an issue (mono- vs. di-alkylation).

Diazotization: Conversion to a diazonium salt with nitrous acid, which can then be displaced by a wide range of nucleophiles in Sandmeyer-type reactions.

In many multi-step syntheses, it is often necessary to protect the amino group to prevent unwanted side reactions during subsequent steps, such as those involving strong bases or organometallic reagents. orgsyn.org Common protecting groups for anilines include acetyl (Ac), tert-butyloxycarbonyl (Boc), and benzyl (Bn). An elegant strategy involves reacting the aniline with acetonylacetone to form a 2,5-dimethylpyrrole adduct, which effectively protects the amine during reactions like Ullmann methoxylation and is readily removed under acidic conditions. orgsyn.org

| Reaction Type | Reagent | Functional Group Formed |

|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | Acetamide (-NHCOCH₃) |

| Sulfonylation | p-Toluenesulfonyl Chloride (TsCl) | Sulfonamide (-NHTs) |

| Carbamoylation | Di-tert-butyl dicarbonate ((Boc)₂O) | Carbamate (-NHBoc) |

| Reductive Amination | Aldehyde/Ketone, NaBH₃CN | Secondary/Tertiary Amine |

| Diazotization | NaNO₂, aq. HCl | Diazonium Salt (-N₂⁺Cl⁻) |

Selective Transformations of Halogen and Methoxy Groups

The presence of multiple functional groups on the aromatic ring necessitates careful consideration of chemoselectivity.

Selective Halogen Reactivity: The significant difference in the bond strengths and reactivities of the C-I and C-F bonds is a major synthetic advantage. The C-I bond is substantially weaker and more polarizable, making it the exclusive site of reaction in palladium- or copper-catalyzed cross-coupling reactions. scispace.com The C-F bond is exceptionally strong and generally unreactive under these conditions, effectively serving as a stable substituent that can modulate the electronic properties and metabolic stability of the final molecule. This differential reactivity allows for precise, regioselective functionalization at the C-2 position without disturbing the fluorine atom at C-4. It is also possible to achieve selective reductive de-iodination using specific catalytic systems, which would yield 4-fluoro-3-methoxyaniline.

Methoxy Group Transformations: The methoxy group is generally robust and stable under the neutral or basic conditions typical of many cross-coupling and cyclization reactions. Cleavage of the aryl methyl ether to the corresponding phenol (O-demethylation) is possible but typically requires harsh, strongly acidic reagents such as hydrogen bromide (HBr) or potent Lewis acids like boron tribromide (BBr₃). acs.org Such conditions could potentially affect other functional groups in the molecule. Therefore, if the synthesis of the corresponding phenol is desired, this transformation is usually planned as a final step after other, more sensitive, reactions have been completed.

Advanced Applications and Research Directions

Utilization in the Synthesis of Complex Organic Molecules

The distinct functionalities of 4-Fluoro-2-iodo-3-methoxyaniline make it a valuable precursor for constructing intricate molecular architectures. The presence of the iodo and fluoro groups on the aniline (B41778) ring allows for selective and sequential functionalization through various cross-coupling reactions.

The carbon-iodine bond is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For instance, similar to how 2-iodo-4-fluoroaniline is used to synthesize substituted 3-iodoindoles, this compound could serve as a starting material for complex heterocyclic systems. beilstein-journals.org The iodo group can be readily displaced by a variety of coupling partners, introducing new substituents at the 2-position.

Furthermore, the fluorine atom can act as a directing group in ortho-metalation reactions or participate in nucleophilic aromatic substitution (SNAr) reactions under specific conditions. The interplay between the iodo and fluoro substituents allows for a programmed, stepwise elaboration of the aromatic core, leading to the synthesis of highly functionalized and complex target molecules.

Table 1: Potential Cross-Coupling Reactions Utilizing this compound

| Reaction Type | Coupling Partner | Potential Product Class | Key Catalyst |

|---|---|---|---|

| Suzuki Coupling | Aryl/Alkenyl Boronic Acids | Biaryls, Stilbenes | Palladium(0) complexes |

| Sonogashira Coupling | Terminal Alkynes | Aryl Alkynes | Palladium(0) and Copper(I) |

| Buchwald-Hartwig Amination | Amines, Amides | Di- or Tri-arylamines | Palladium(0) complexes |

| Heck Coupling | Alkenes | Substituted Alkenes | Palladium(0) complexes |

Intermediates in Medicinal Chemistry Research

Halogenated and methoxy-substituted anilines are privileged scaffolds in medicinal chemistry, frequently appearing in the structures of biologically active compounds. The fluorine atom is known to enhance metabolic stability, improve binding affinity, and modulate the pKa of nearby functional groups. The methoxy (B1213986) group can also influence pharmacokinetic properties and serve as a handle for further modification.

Structurally related compounds, such as 4-fluoro-2-methoxyaniline (B49241), are key intermediates in the synthesis of pharmaceuticals, including potential anti-cancer and anti-inflammatory agents. chemimpex.com For example, a derivative, N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methylindol-3-yl)pyrimidin-2-amine, is a known intermediate in the synthesis of Osimertinib, a potent inhibitor of the epidermal growth factor receptor (EGFR) used to treat non-small cell lung cancer. chemicalbook.com This highlights the value of the 4-fluoro-2-methoxyaniline core in developing targeted therapies.

Given this precedent, this compound represents a promising starting material for the discovery of new drug candidates. The iodo group can be used to introduce a variety of pharmacophores via cross-coupling, allowing for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

Applications as Chemical Probes or Reagents

The unique substitution pattern of this compound lends itself to potential applications as specialized chemical probes and reagents.

Radiolabeling: The presence of an iodine atom allows for the potential introduction of a radioactive isotope, such as Iodine-123, Iodine-125, or Iodine-131. This would enable its use as a tracer in molecular imaging techniques like Single Photon Emission Computed Tomography (SPECT) or as a radioligand in binding assays for target validation.

Heavy Atom Labeling: For X-ray crystallography, the iodine atom can serve as a heavy atom to aid in solving the phase problem, facilitating the determination of the three-dimensional structures of complex biomolecules.

Diazonium Salt Formation: The aniline functional group can be readily converted into a diazonium salt upon treatment with nitrous acid. Aryl diazonium salts are highly versatile intermediates that can be transformed into a wide array of functional groups, including halides, hydroxyl, cyano, and aryl groups, through Sandmeyer and related reactions. This reactivity could be harnessed to generate a diverse set of reagents or building blocks.

Development of Synthetic Methodologies Facilitated by its Structure

The structure of this compound is well-suited for the development and optimization of new synthetic methods, particularly in the area of regioselective functionalization. The distinct electronic and steric environments of the available positions on the aromatic ring present an interesting challenge and opportunity for chemists.

Research could focus on developing catalytic systems that can selectively functionalize one position over another. For example, methods for the selective ortho-lithiation directed by the methoxy or amino group, followed by trapping with an electrophile, could be explored. Additionally, the development of palladium-catalyzed C-H activation/functionalization reactions at the C-5 or C-6 positions would provide a powerful tool for the late-stage diversification of this scaffold.

The synthesis of polysubstituted anilines itself presents a methodological challenge. Procedures for the regioselective halogenation and methoxylation of aniline derivatives are of significant interest. beilstein-journals.orgnih.gov The synthesis of this compound would likely require a multi-step sequence, providing a platform to showcase and refine modern synthetic techniques.

Future Research Opportunities and Challenges in Halogenated Aniline Chemistry

The field of halogenated aniline chemistry continues to evolve, driven by the demand for novel building blocks in materials science and drug discovery. Several key areas for future research and existing challenges can be identified:

Selective Halogenation: Achieving high regioselectivity in the halogenation of anilines, especially unprotected anilines, remains a significant challenge. beilstein-journals.org Developing milder and more selective methods, potentially using novel catalysts or electrochemical approaches, is a key research goal. acs.org

C-H Functionalization: The direct functionalization of C-H bonds is a highly atom-economical strategy. Expanding the scope of C-H functionalization reactions for halogenated anilines would provide more efficient routes to complex molecules and reduce the reliance on pre-functionalized starting materials. nih.gov

Toxicity and Environmental Impact: Aniline derivatives and their halogenated counterparts can be toxic and pose environmental risks. nih.gov A major challenge is the development of greener synthetic routes that minimize the use of hazardous reagents and the generation of toxic byproducts. The discovery of naturally occurring halogenated anilines in marine organisms suggests that biosynthetic pathways could also inspire more environmentally benign synthetic strategies. rsc.org

Novel Applications: The unique electronic properties of halogenated anilines make them attractive candidates for new applications in materials science, such as in the development of organic light-emitting diodes (OLEDs), conductive polymers, and functional dyes.

Crystal Structure Analysis and Solid State Properties

Single Crystal X-ray Diffraction Studies on Related Compounds

In aniline (B41778), the geometry of the amino group is a balance between the pyramidal shape favored by sp³ hybridization and the planar arrangement that maximizes delocalization of the nitrogen lone pair into the aromatic ring. wikipedia.org The presence of substituents significantly influences this geometry. Electron-withdrawing groups tend to flatten the amino group, promoting planarity, while electron-donating groups lead to a more pyramidal structure. wikipedia.org

For halogenated anilines, X-ray diffraction studies have revealed detailed structural information. For instance, the crystal structures of several para- and ortho-halogenated anilines have been determined, showing how the position and nature of the halogen atom affect intermolecular interactions. researchgate.net Similarly, studies on chloroanilines and their derivatives have provided data on their crystal systems and space groups. cambridge.org The C-N bond length in substituted anilines is also sensitive to the electronic nature of the substituents, with electron-withdrawing groups causing a shortening of this bond. wikipedia.org

Based on these findings, a single crystal X-ray diffraction study of 4-Fluoro-2-iodo-3-methoxyaniline would be expected to reveal a structure influenced by its unique substitution pattern. The interplay between the electron-withdrawing fluorine and iodine atoms and the electron-donating methoxy (B1213986) group would likely result in a distinct molecular conformation and packing arrangement.

To illustrate the kind of data obtained from such studies, the following table presents crystallographic information for some related aniline derivatives.

| Compound | Crystal System | Space Group | Key Bond Lengths (Å) | Reference |

| Aniline | Orthorhombic | Pbca | C-N: 1.41 | wikipedia.org |

| 2,4,6-Trinitroaniline | Monoclinic | P2₁/c | C-N: 1.34 | wikipedia.org |

| 3-Methylaniline | Not specified | Not specified | C-N: 1.44 | wikipedia.org |

| o-Chloroaniline | Orthorhombic | Pmmm | a=1.8391, b=1.0357, c=0.6092 | cambridge.org |

| m-Chloroaniline | Orthorhombic | Pcca | a=0.45039, b=1.9820, c=1.2699 | cambridge.org |

| 2,6-Dichloroaniline | Monoclinic | P2₁/c | a=1.1329, b=0.41093, c=1.5445 | cambridge.org |

Molecular Packing and Intermolecular Interactions in the Solid State

The arrangement of molecules in the crystal lattice is governed by a variety of intermolecular interactions, including hydrogen bonds, halogen bonds, and van der Waals forces. In substituted anilines, the amino group is a primary site for hydrogen bonding, acting as a donor. researchgate.net

The nature and pattern of these interactions are highly dependent on the substituents present. For example, in para-halogenated anilines, the amino group primarily donates hydrogen bonds, and halogen bonds are generally not significant. researchgate.net In contrast, ortho-halogenated anilines exhibit stronger hydrogen and halogen bonding, with the amino group acting as both a donor and an acceptor. researchgate.net The presence of a fluorine substituent can lead to the formation of N-H···F hydrogen bonds. researchgate.net

In the case of this compound, several key intermolecular interactions would be anticipated:

N-H···O Hydrogen Bonds: The amino group can form hydrogen bonds with the oxygen atom of the methoxy group of a neighboring molecule.

N-H···F Hydrogen Bonds: The fluorine atom could act as a hydrogen bond acceptor.

N-H···N Hydrogen Bonds: The nitrogen atom of the amino group could also act as a hydrogen bond acceptor. researchgate.net

Halogen Bonds: The iodine atom, being a good halogen bond donor, could interact with electron-rich sites on adjacent molecules, such as the nitrogen or oxygen atoms. nih.govacs.org

The relative strengths and geometries of these interactions would determine the final packing arrangement. The interplay between hydrogen and halogen bonding is a particularly important factor in the crystal engineering of such compounds. nih.gov

Influence of Substituents on Crystal Packing

Substituents on the aniline ring exert a profound influence on the crystal packing. This is due to their effects on molecular shape, polarity, and the ability to participate in specific intermolecular interactions.

The position of the halogen substituent is a critical factor. Studies on halogenated anilines have shown that para- and ortho-isomers can adopt different packing motifs, such as zig-zag or columnar structures. researchgate.net The introduction of fluorine atoms can significantly alter the interaction patterns, making them competitive acceptors for both hydrogen and halogen bonds and increasing the likelihood of halogen-halogen contacts. researchgate.net

Electron-donating and electron-withdrawing substituents also play a crucial role. Electron-withdrawing groups can favor more planar molecular conformations, which can lead to more efficient π-π stacking. researchgate.net Conversely, bulky substituents can sterically hinder certain packing arrangements.

For this compound, the combination of a small, highly electronegative fluorine atom, a large, polarizable iodine atom, and a methoxy group would lead to a unique packing arrangement. The directing effects of these substituents would need to be carefully considered to predict the final crystal structure. The methoxy group, for example, can influence the structure through its participation in hydrogen bonding and by sterically affecting the approach of neighboring molecules. acs.org

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules and is influenced by factors such as solvent and temperature. While no specific polymorphism studies on this compound have been reported, the potential for different packing arrangements due to the variety of possible intermolecular interactions suggests that polymorphism could be possible. Studies on related systems, such as regioisomeric thienophenanthrene derivatives, have shown how subtle changes in molecular structure can lead to different self-assembled polymorphic structures. rsc.org

Co-crystallization, the formation of a crystalline solid containing two or more different molecular components, is a widely used strategy in crystal engineering to modify the physical properties of a compound. nih.gov Anilines, with their hydrogen bonding capabilities, are excellent candidates for co-crystal formation. nih.govnih.gov

Co-crystallization of this compound with suitable co-formers could lead to new solid forms with tailored properties. The choice of co-former would be guided by the desire to form specific and predictable intermolecular interactions, such as strong hydrogen bonds or halogen bonds.

Conclusion

Summary of Key Research Findings

Currently, there is a notable absence of dedicated research focused exclusively on 4-Fluoro-2-iodo-3-methoxyaniline in peer-reviewed literature. However, a significant body of research on structurally related compounds allows for a deductive understanding of its probable characteristics and reactivity. The primary areas of relevant research include the synthesis of halogenated and methoxy-substituted anilines, and the utility of such compounds as versatile building blocks in organic synthesis.

The synthesis of polysubstituted anilines is a well-established area of organic chemistry. The introduction of iodo, fluoro, and methoxy (B1213986) groups onto an aniline (B41778) scaffold creates a molecule with distinct electronic and steric properties. The fluorine atom, being highly electronegative, and the methoxy group, acting as an electron-donating group through resonance, significantly influence the reactivity of the aromatic ring. The iodine atom, a large and polarizable halogen, serves as an excellent leaving group in various cross-coupling reactions, making it a key functional group for further molecular elaboration.

Research into the ortho-iodination of substituted anilines suggests that direct iodination of a precursor like 4-fluoro-3-methoxyaniline could be a viable synthetic route. The directing effects of the amino and methoxy groups would likely favor iodination at the C2 position. Various iodinating agents and conditions have been explored for such transformations, including the use of N-iodosuccinimide (NIS) or molecular iodine in the presence of an oxidizing agent.

The chemical reactivity of iodo-fluoro-methoxyanilines is predicted to be rich and varied. The amino group can undergo a range of reactions, including diazotization followed by substitution, acylation, and alkylation. The carbon-iodine bond is particularly significant as it opens the door to numerous palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in the construction of complex organic molecules.

Future Perspectives in the Academic Research of this compound

The academic exploration of this compound is poised for growth, with several promising avenues for future research. A primary focus will likely be the development of an efficient and regioselective synthesis of this specific isomer. Investigating various synthetic strategies, including optimization of iodination conditions for 4-fluoro-3-methoxyaniline and exploring alternative routes from different starting materials, will be a crucial first step.

Once a reliable synthetic pathway is established, a thorough investigation of the compound's fundamental chemical and physical properties will be necessary. This would involve detailed spectroscopic analysis (NMR, IR, MS), determination of its crystalline structure, and assessment of its electronic properties through computational studies. Understanding these fundamental characteristics is essential for predicting its behavior in more complex chemical systems.

A significant area of future research will undoubtedly be the exploration of its reactivity in a wide range of organic transformations. Systematic studies on its participation in various cross-coupling reactions will be of particular interest. Investigating the influence of the fluorine and methoxy substituents on the efficiency and selectivity of these reactions could provide valuable insights for synthetic chemists. Furthermore, exploring the reactivity of the amino group in the context of the other substituents will expand the synthetic utility of this molecule.

Potential Impact on Organic Synthesis and Materials Science

The unique combination of functional groups in this compound suggests it could have a considerable impact on both organic synthesis and materials science.

In organic synthesis , this compound represents a highly functionalized and versatile building block. Its trifunctional nature allows for sequential and site-selective modifications, providing a powerful tool for the synthesis of complex target molecules. The presence of the iodo group is particularly advantageous for the construction of biaryl and other coupled systems, which are common motifs in pharmaceuticals and agrochemicals. The fluorine and methoxy groups can be used to fine-tune the electronic and steric properties of the final products, potentially influencing their biological activity and physical properties.

In the realm of materials science , substituted anilines are known precursors to a variety of functional materials, including conductive polymers, dyes, and liquid crystals. The specific substitution pattern of this compound could lead to the development of novel materials with tailored properties. For instance, electropolymerization of this aniline derivative could yield a conductive polymer with unique electronic and optical characteristics due to the influence of the fluoro, iodo, and methoxy substituents. Furthermore, its use as a precursor for dyes and pigments could result in materials with specific colors and enhanced stability. The potential for this molecule to be incorporated into more complex architectures, such as those found in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), also warrants exploration.

Q & A

Q. What are the key considerations for synthesizing 4-Fluoro-2-iodo-3-methoxyaniline in high purity?

Methodological Answer:

- Protection of the amine group : Use Boc (tert-butoxycarbonyl) or acetyl protecting groups during iodination to prevent side reactions (e.g., oxidation or undesired coupling).

- Halogenation sequence : Optimize fluorination before iodination, as iodine’s bulkiness may sterically hinder subsequent substitutions.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water mixtures) to isolate the product. Monitor purity via TLC and HPLC (>98% by area) .

- Safety : Handle in a fume hood due to potential toxicity; use nitrile gloves and safety goggles, as recommended for structurally similar fluoro-methoxy anilines .

Q. How can spectroscopic methods (NMR, MS, XRD) resolve ambiguities in the structural characterization of this compound?

Methodological Answer:

- 1H/13C/19F NMR : Assign signals using DEPT-135 and HSQC to distinguish methoxy (-OCH3), aromatic protons, and fluorine coupling patterns. Fluorine’s deshielding effect shifts adjacent protons downfield .

- Mass spectrometry : Use EI-MS for molecular ion confirmation (expected [M]+ at m/z 297) and isotopic patterns (iodine’s 127I/129I split). ESI-MS in positive ion mode can detect trace impurities .

- X-ray crystallography : Resolve substitution regiochemistry, as demonstrated for analogs like 4-Chloro-3-fluoro-2-methylaniline .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- PPE : Lab coat, nitrile gloves, and chemical splash goggles are mandatory. Use a fume hood for weighing and reactions .

- Spill management : Neutralize with inert adsorbents (vermiculite) and dispose as halogenated waste. Avoid aqueous rinses to prevent environmental contamination .

- Storage : Keep in amber glass vials under nitrogen at 2–8°C to prevent degradation. Label containers with GHS hazard pictograms (acute toxicity, environmental hazard) .

Advanced Research Questions

Q. How does the iodine substituent influence the electronic properties and reactivity of the aniline ring in cross-coupling reactions?

Methodological Answer:

- Electronic effects : Iodine’s strong electron-withdrawing inductive effect deactivates the ring, directing electrophilic substitution to the para position relative to fluorine. Use DFT calculations (e.g., Gaussian 16) to map frontier molecular orbitals and predict reactivity .

- Catalytic coupling : Test Buchwald-Hartwig amination or Ullmann coupling with Pd/Cu catalysts. Monitor steric hindrance from iodine using kinetic studies (e.g., varying ligand bulkiness) .

Q. How can researchers address contradictions in reported reactivity data for halogenated anilines under varying conditions?

Methodological Answer:

- Controlled replication : Standardize reaction parameters (solvent polarity, temperature, catalyst loading) across labs. For example, discrepancies in coupling yields may arise from trace moisture in DMF .

- Longitudinal factorial invariance testing : Apply structural equation modeling (SEM) to isolate confounding variables, as demonstrated in studies resolving paradoxical outcomes in behavioral research .

Q. What strategies optimize the stability of this compound in long-term storage or under acidic/basic conditions?

Methodological Answer:

- Degradation analysis : Perform accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Iodine may undergo photolytic cleavage; use UV-opaque storage containers .

- pH stability : Under acidic conditions (pH <3), protonation of the amine increases solubility but risks iodination reversal. Stabilize with buffered solutions (pH 5–7) .

Q. How can computational modeling predict the regioselectivity of derivatization reactions involving this compound?

Methodological Answer:

- Docking simulations : Use AutoDock Vina to model interactions between the substrate and catalytic sites (e.g., cytochrome P450 enzymes). Prioritize meta-fluorine and para-iodine positions for functionalization .

- Reactivity descriptors : Calculate Fukui indices (f⁻ for nucleophilic attack) and electrostatic potential maps (MEPs) to identify electron-deficient aromatic carbons .

Q. Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.